N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
Scientific Research Applications
Gabapentin-base Synthesis
A study developed an intermolecular Ugi reaction involving gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide. This process yielded novel classes of N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamideins and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, demonstrating the versatility of diazaspiro[4.5]decane derivatives in synthesizing biologically active compounds (Amirani Poor et al., 2018).
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane variants, highlighted their significance in supramolecular chemistry. These compounds' molecular and crystal structures were explored, showcasing the impact of substituents on the cyclohexane ring on supramolecular arrangements (Graus et al., 2010).
Antiviral Evaluation
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for antiviral activity. Among them, specific derivatives showed strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, indicating the potential of diazaspiro[4.5]decane derivatives in antiviral drug development (Apaydın et al., 2020).
Pharmacokinetics and Drug Development
The incorporation of polar functionality into calcitonin gene-related peptide (CGRP) receptor antagonists based on diazaspiro[4.5]decane derivatives led to improved solubility and oral bioavailability. This research facilitated the discovery of MK-3207, highlighting the potential of such structures in developing orally active pharmaceuticals (Bell et al., 2010).
Novel Heterocyclic Compounds
Studies on the reaction of triphenylphosphine, dimethyl hex-2-en-4-ynedioate, and arylidene N,N'-dimethylbarbituric acids led to the formation of 7,9-diazaspiro[4.5]dec-1-enes, demonstrating the chemical diversity achievable with diazaspiro[4.5]decane derivatives and their utility in synthesizing novel heterocyclic compounds (Han et al., 2020).
properties
IUPAC Name |
N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-2-3-9-15-11(18)10-17-12(19)14(16-13(17)20)7-5-4-6-8-14/h2-10H2,1H3,(H,15,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZGTJOXNGFDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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